REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].C[Si](C)(C)N[Si](C)(C)C.[Na].[NH2:21][C:22]1[CH:31]=[C:30]2[C:25]([CH2:26][O:27][C:28]2=O)=[CH:24][CH:23]=1.Cl>CN(C=O)C>[NH2:21][C:22]1[CH:31]=[C:30]2[C:25]([CH2:26][O:27][C:28]2=[C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][C:2]2=[O:10])=[CH:24][CH:23]=1 |f:1.2,^1:19|
|
Name
|
|
Quantity
|
7.51 mL
|
Type
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reactant
|
Smiles
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C[Si](N[Si](C)(C)C)(C)C.[Na]
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Name
|
|
Quantity
|
0.672 g
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Type
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reactant
|
Smiles
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NC1=CC=C2COC(=O)C2=C1
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Name
|
|
Quantity
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4 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring 10 min at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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The reaction was stirred for 50 min at room temperature
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Duration
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50 min
|
Type
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CUSTOM
|
Details
|
to give a yellow solid
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Type
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FILTRATION
|
Details
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The solid was filtered to a wet cake
|
Type
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CUSTOM
|
Details
|
partitioned between EtOAc and saturated NaHCO3
|
Type
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TEMPERATURE
|
Details
|
Then the mixture was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid
|
Type
|
WASH
|
Details
|
The organic phase was washed with H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the resultant solid triturated with CHCl3
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2COC(C2=C1)=C1C(NC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 445 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |